Methyl N-[(2R)-1-azidopropan-2-yl]carbamate
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Overview
Description
Methyl N-[(2R)-1-azidopropan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its unique structure, which includes an azido group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-[(2R)-1-azidopropan-2-yl]carbamate typically involves the reaction of an appropriate amine with methyl chloroformate in the presence of a base. The azido group can be introduced through nucleophilic substitution reactions using sodium azide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl N-[(2R)-1-azidopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Sodium azide for azido group introduction.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted compounds.
Scientific Research Applications
Methyl N-[(2R)-1-azidopropan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl N-[(2R)-1-azidopropan-2-yl]carbamate involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and labeling studies. The compound can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Methyl carbamate: Lacks the azido group, making it less reactive in certain applications.
Ethyl N-[(2R)-1-azidopropan-2-yl]carbamate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and solubility.
Phenyl N-[(2R)-1-azidopropan-2-yl]carbamate: Contains a phenyl group, which can influence its interaction with biological targets.
Uniqueness: Methyl N-[(2R)-1-azidopropan-2-yl]carbamate is unique due to its azido group, which provides versatility in chemical modifications and bioconjugation applications. This makes it particularly valuable in research and industrial settings where specific reactivity is required .
Properties
IUPAC Name |
methyl N-[(2R)-1-azidopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2/c1-4(3-7-9-6)8-5(10)11-2/h4H,3H2,1-2H3,(H,8,10)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLYKJSBKICCAQ-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN=[N+]=[N-])NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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